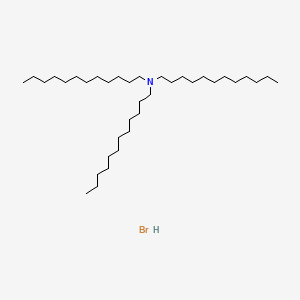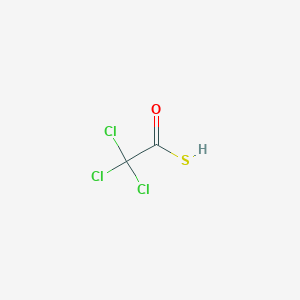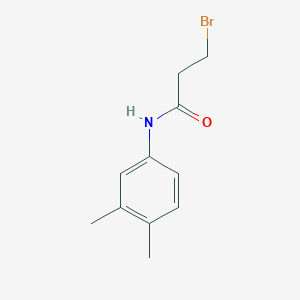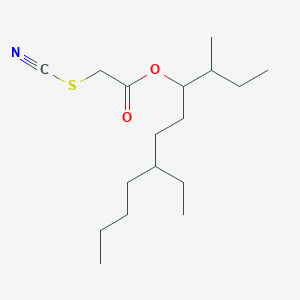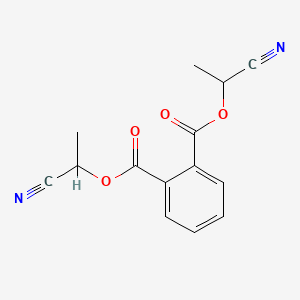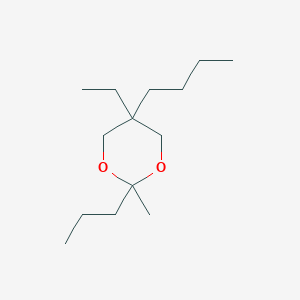![molecular formula C19H15NO B14727535 4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile CAS No. 6629-86-3](/img/structure/B14727535.png)
4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile typically involves the reaction of fluorene derivatives with cyclohexanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, allowing it to effectively engage with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione:
Spiro[cyclopropane-1,9′-fluorene]: Another spirocyclic compound with a different ring system, used in various synthetic and biological studies.
Uniqueness
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is unique due to its specific combination of a cyclohexane ring and a fluorene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the development of novel compounds with tailored functionalities for specific applications .
Propriétés
Numéro CAS |
6629-86-3 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-oxospiro[cyclohexane-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H15NO/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13H,9-11H2 |
Clé InChI |
VDRRXNAIHJYORG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1=O)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
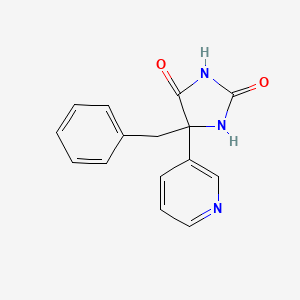
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
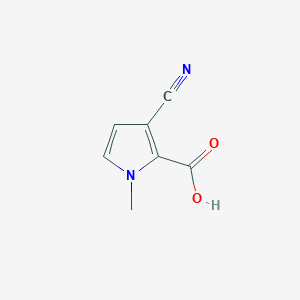
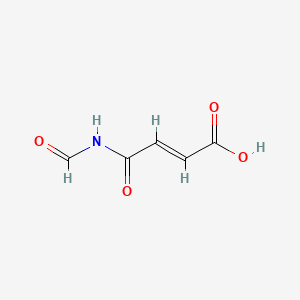
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
